molecular formula C19H13BrN2O B033701 1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone CAS No. 108335-03-1

1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

Cat. No.: B033701
CAS No.: 108335-03-1
M. Wt: 365.2 g/mol
InChI Key: LXFYFAZNYYSTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudistomine R is a β-carboline derivative isolated from marine tunicates, specifically from the family Ascidiacea. These compounds are known for their unique structures and significant biological activities, including cytotoxic, antitumor, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

Eudistomine R undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and tert-butyl hypochlorite (tBuOCl). Conditions often involve controlled temperature, time, and concentration to achieve selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted β-carboline derivatives .

Scientific Research Applications

Eudistomine R has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Eudistomine R involves its ability to bind to ribosomal subunits, thereby inhibiting protein translation and leading to cell death. This mechanism is believed to be responsible for its cytotoxic, antitumor, and antiviral properties . Additionally, Eudistomine R may interact with DNA molecules, further contributing to its biological activities .

Properties

CAS No.

108335-03-1

Molecular Formula

C19H13BrN2O

Molecular Weight

365.2 g/mol

IUPAC Name

1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

InChI

InChI=1S/C19H13BrN2O/c20-13-6-7-14-15-8-9-21-19(18(15)22-16(14)11-13)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2

InChI Key

LXFYFAZNYYSTME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 4
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 5
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone
Reactant of Route 6
Reactant of Route 6
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

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